![molecular formula C10H20N2O B13205006 1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
1-[(3-Methoxycyclobutyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methoxycyclobutyl)methyl]piperazine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxycyclobutyl)methyl]piperazine typically involves the reaction of piperazine with a suitable cyclobutyl derivative. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-methoxycyclobutylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Methoxycyclobutyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methoxycyclobutyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-[(3-Methoxycyclobutyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve GABAergic and serotonergic systems.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.
1-(3-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a methoxycyclobutyl group.
1-(4-Methoxyphenyl)piperazine: Similar to 1-(3-Methoxyphenyl)piperazine but with the methoxy group in a different position.
Uniqueness: 1-[(3-Methoxycyclobutyl)methyl]piperazine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-[(3-methoxycyclobutyl)methyl]piperazine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(7-10)8-12-4-2-11-3-5-12/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
KXSSQHGSPSNZEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


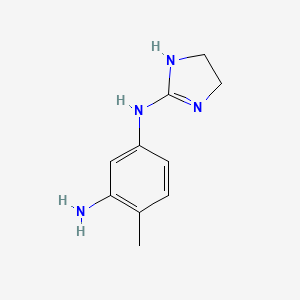
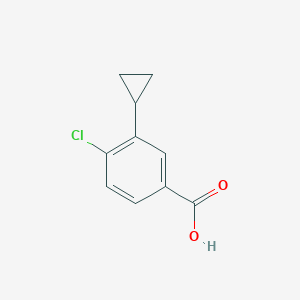
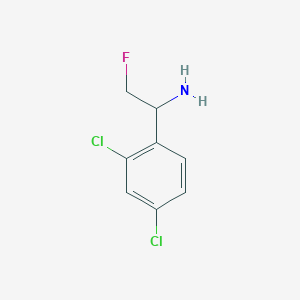
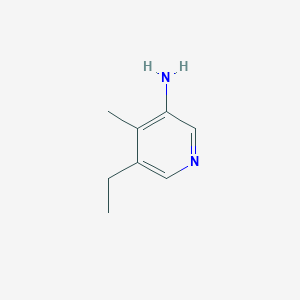
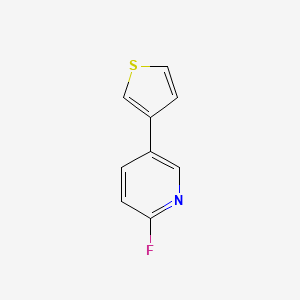
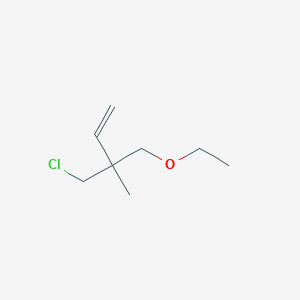
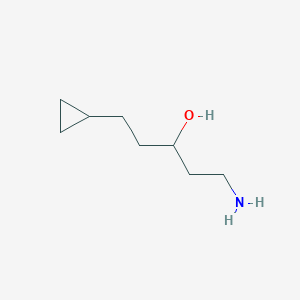
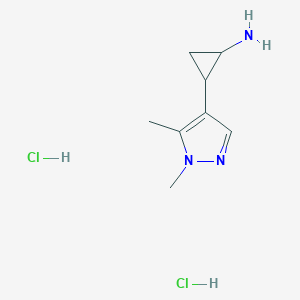
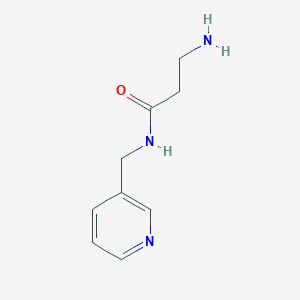
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
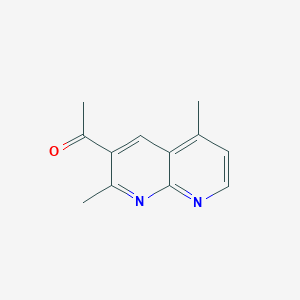
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
